molecular formula C11H10ClNO3 B14238942 4-(Benzylamino)-3-chloro-5-hydroxyfuran-2(5H)-one CAS No. 400712-09-6

4-(Benzylamino)-3-chloro-5-hydroxyfuran-2(5H)-one

Cat. No.: B14238942
CAS No.: 400712-09-6
M. Wt: 239.65 g/mol
InChI Key: HYCOPHHDXNJHKG-UHFFFAOYSA-N
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Description

4-(Benzylamino)-3-chloro-5-hydroxyfuran-2(5H)-one is an organic compound that features a furan ring substituted with benzylamino, chloro, and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylamino)-3-chloro-5-hydroxyfuran-2(5H)-one typically involves multi-step organic reactions. One common method includes the initial formation of the furan ring followed by the introduction of the benzylamino, chloro, and hydroxy groups through various substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques. These methods often require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylamino)-3-chloro-5-hydroxyfuran-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the chloro group may result in the formation of a hydrocarbon.

Scientific Research Applications

4-(Benzylamino)-3-chloro-5-hydroxyfuran-2(5H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzylamino)-3-chloro-5-hydroxyfuran-2(5H)-one involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological molecules, while the chloro and hydroxy groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a benzyl group attached to an amine functional group.

    Chlorofuran: A furan ring substituted with a chlorine atom.

    Hydroxyfuran: A furan ring substituted with a hydroxy group.

Uniqueness

4-(Benzylamino)-3-chloro-5-hydroxyfuran-2(5H)-one is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the benzylamino group enhances its ability to interact with biological molecules, while the chloro and hydroxy groups provide additional sites for chemical modification.

Properties

CAS No.

400712-09-6

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

3-(benzylamino)-4-chloro-2-hydroxy-2H-furan-5-one

InChI

InChI=1S/C11H10ClNO3/c12-8-9(11(15)16-10(8)14)13-6-7-4-2-1-3-5-7/h1-5,11,13,15H,6H2

InChI Key

HYCOPHHDXNJHKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C(=O)OC2O)Cl

Origin of Product

United States

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